molecular formula C11H18O4 B14511724 Methyl 5-(oxan-2-yloxy)pent-2-enoate CAS No. 62592-79-4

Methyl 5-(oxan-2-yloxy)pent-2-enoate

Cat. No.: B14511724
CAS No.: 62592-79-4
M. Wt: 214.26 g/mol
InChI Key: AIQMFMPCIXBZSF-UHFFFAOYSA-N
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Description

Methyl 5-(oxan-2-yloxy)pent-2-enoate is a methyl ester featuring a pent-2-enoate backbone with a tetrahydro-2H-pyran-2-yloxy (oxane) group at the C5 position. This compound is a key intermediate in organic synthesis, particularly in the construction of complex heterocycles and bioactive molecules. The oxane group acts as a protecting group for hydroxyl functionalities, offering stability during multi-step reactions while being removable under acidic conditions. Its synthesis often involves acid-catalyzed etherification or nucleophilic substitution, as demonstrated in the preparation of related compounds .

Properties

CAS No.

62592-79-4

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5-(oxan-2-yloxy)pent-2-enoate

InChI

InChI=1S/C11H18O4/c1-13-10(12)6-2-4-8-14-11-7-3-5-9-15-11/h2,6,11H,3-5,7-9H2,1H3

InChI Key

AIQMFMPCIXBZSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(oxan-2-yloxy)pent-2-enoate typically involves the esterification of 5-(oxan-2-yloxy)pent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(oxan-2-yloxy)pent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 5-(oxan-2-yloxy)pent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(oxan-2-yloxy)pent-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated system allows for various chemical reactions, such as Michael addition, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its applications in organic synthesis and other fields .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Compound Molecular Weight Boiling Point (°C) Solubility
This compound 228.27 ~250 (est.) Moderate in CH2Cl2, THF
Ethyl 5-(TBS-oxy)pent-2-enoate 302.51 ~180 (0.1 mmHg) High in hexanes, EtOAc
Methyl 4-(benzyloxy)pent-2-enoate 220.27 ~230 (est.) High in DCM, low in H2O

Table 2: Key Reaction Conditions

Protecting Group Deprotection Reagent Typical Conditions
Oxane (THP) PPTS, H2O/MeOH 50°C, 2–4 h
TBS TBAF, THF RT, 1 h
Benzyl H2/Pd-C, EtOH 1 atm, 12 h

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